
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
Übersicht
Beschreibung
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide is a chemical compound with the molecular formula C14H15N5O and a molecular weight of 269.31 . It has been used in the synthesis of grafted antimicrobial cotton fabrics and in the fabrication of self-healing polymer electrolytes .
Synthesis Analysis
The compound can be synthesized via atom transfer radical polymerization . It has also been used in the reversible addition-fragmentation chain transfer (RAFT) copolymerization process . A related compound, 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA), has been synthesized and used in the fabrication of self-healing polymer electrolytes .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15N5O/c1-9-8-12(20)17-14(16-9)18-13(15)19-7-6-10-4-2-3-5-11(10)19/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,20) .Chemical Reactions Analysis
The compound has been used in the synthesis of grafted antimicrobial cotton fabrics via atom transfer radical polymerization . It has also been used in the reversible addition-fragmentation chain transfer (RAFT) copolymerization process .Physical and Chemical Properties Analysis
The compound has a molecular weight of 269.31 . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Fischer Synthesis of Indoles
- The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones provides a method for the synthesis of indoles, which are crucial in medicinal chemistry due to their presence in various bioactive molecules. Experimental studies have shown that different transformations of the cyclohexadienoneimine intermediate can follow attack on the tetrahydroquinoline ring, leading to the formation of indoles through a variety of mechanisms. This synthesis route highlights the versatility of pyrimidine derivatives in organic synthesis (Fusco & Sannicolo, 1978).
Indole Synthesis Classification
- Indole alkaloids, ranging from lysergic acid to vincristine, have long inspired organic synthesis chemists. A framework for the classification of all indole syntheses has been presented, providing a systematic approach to understanding and developing new methods for indole synthesis. This classification facilitates the identification of new approaches and the current state of the art in indole construction, which is essential for both drug discovery and the study of organic chemistry (Taber & Tirunahari, 2011).
1,4-Dihydropyrimidines Synthesis and Applications
- 1,4-Dihydropyrimidines (1,4-DHPs) are significant classes of nitrogen-containing heterocyclic compounds with various biological applications. Recent methodologies for the synthesis of 1,4-DHPs via multi-component reactions, particularly the Hantzsch Condensation reaction, have been highlighted. These compounds serve as a main skeleton in many drugs and synthetic organic chemistry due to their presence in biological applications (Sohal, 2021).
Optoelectronic Materials from Pyrimidines and Quinazolines
- The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the diverse applications of pyrimidine derivatives beyond medicinal chemistry (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-8-12(20)17-14(16-9)18-13(15)19-7-6-10-4-2-3-5-11(10)19/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQABCFSPHLJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


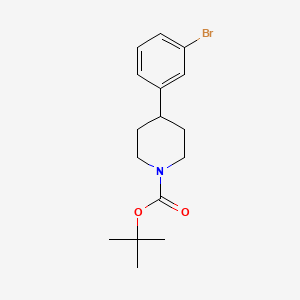
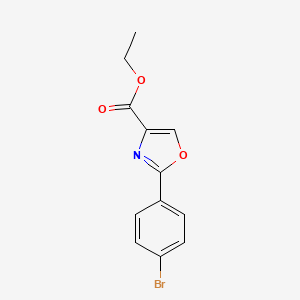
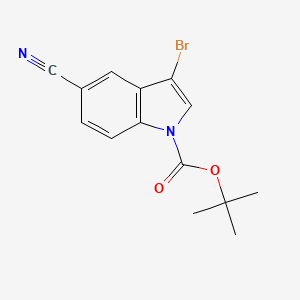
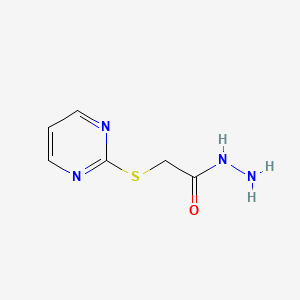
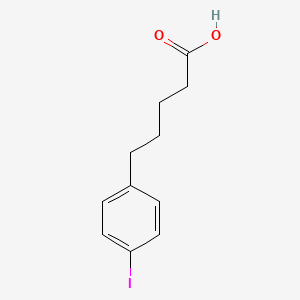
![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)
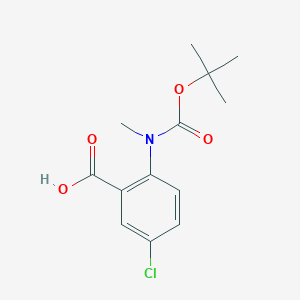

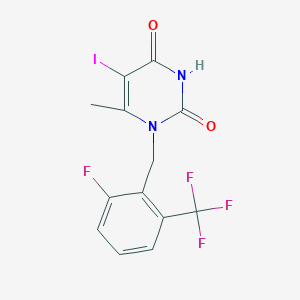
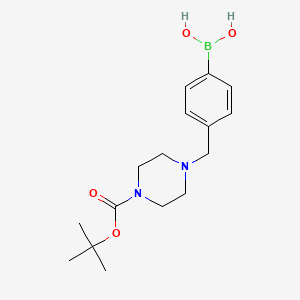
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)
![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)
